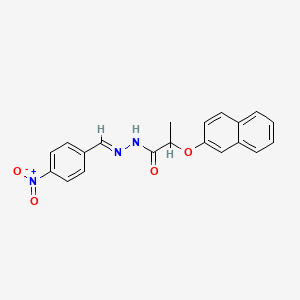![molecular formula C18H20N2O4 B5863214 N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5863214.png)
N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide, also known as MPAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide is not yet fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins that play a role in cancer cell growth and inflammation. This compound has also been found to induce apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Studies have shown that it can reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the body. Additionally, this compound has been found to reduce the levels of certain enzymes and proteins that play a role in cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide is its potential as a therapeutic agent for the treatment of various medical conditions. Additionally, this compound is relatively easy to synthesize, making it a readily available compound for laboratory experiments. However, there are also limitations to its use in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide. One of the significant areas of research is the development of this compound-based drugs for the treatment of cancer and other medical conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Other future directions include the investigation of the pharmacokinetics and pharmacodynamics of this compound and the development of new synthetic methods for the compound.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a potential candidate for the treatment of various medical conditions. While there is still much to learn about this compound, its potential as a therapeutic agent and its relatively easy synthesis make it an exciting area of research for the future.
Synthesemethoden
N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide is synthesized through a multi-step process that involves the reaction of 4-methoxyphenol with acryloyl chloride to form 2-(4-methoxyphenoxy)acrylic acid. The resulting acid is then reacted with 4-aminophenylpropanoic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide has been studied extensively for its potential applications in the treatment of various medical conditions. One of the significant areas of research is cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related conditions.
Eigenschaften
IUPAC Name |
N-[4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-17(21)19-13-4-6-14(7-5-13)20-18(22)12-24-16-10-8-15(23-2)9-11-16/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHFDOBXXNGGLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-5(4H)-isoxazolone](/img/structure/B5863131.png)
![1-(3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)ethanone](/img/structure/B5863137.png)



![1-(5-chloro-2-methylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5863183.png)

![methyl 4-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5863195.png)
![1-[(4-nitrophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5863198.png)
![3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5863202.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5863213.png)


